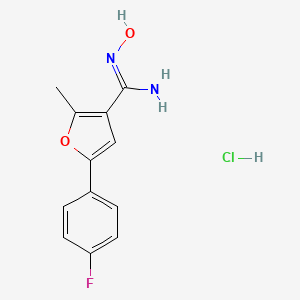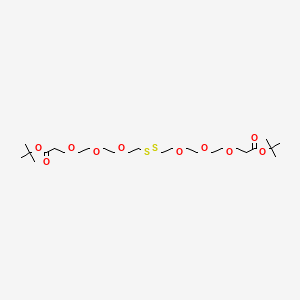
C18-PEG4-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18-PEG4-Amine is a compound that combines an amine functional group with a polyethylene glycol (PEG) chain and an octadecyl (C18) group. This unique structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. The hydrophobic C18 chain interacts with hydrophobic substances, while the PEG chain provides water solubility and biocompatibility .
Synthetic Routes and Reaction Conditions:
Nucleophilic Displacement: One common method involves nucleophilic displacement reactions where the alkoxide of polyethylene glycol reacts with a suitable leaving group on the octadecyl chain.
Reductive Amination: Another method is the reductive amination of polyethylene glycol-aldehyde with ammonium acetate to form polyethylene glycol-amine.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amine group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group reacts with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate is often used for oxidation reactions.
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Electrophiles: Alkyl halides and acyl chlorides are typical electrophiles for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
C18-PEG4-Amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in phase-transfer catalysis.
Biology: Employed in cell purification and as a drug carrier.
Medicine: Utilized in PEGylation to improve the bioavailability and reduce the immunogenicity of therapeutic proteins.
Industry: Acts as a lubricant and in the formulation of cosmetics and pharmaceuticals
Mécanisme D'action
The mechanism of action of C18-PEG4-Amine involves its ability to interact with both hydrophobic and hydrophilic substances. The hydrophobic C18 chain can penetrate lipid bilayers, while the PEG chain enhances solubility and reduces immunogenicity. This dual functionality allows it to serve as an effective drug carrier and surfactant .
Comparaison Avec Des Composés Similaires
Polyethylene Glycol (PEG): Lacks the hydrophobic C18 chain, making it less effective in interacting with hydrophobic substances.
Polyethylene Glycol-Diamine: Contains two amine groups, providing different reactivity and applications.
Polyethylene Glycol-Methyl Ether: Has a methoxy group instead of an amine, altering its chemical properties and applications
Uniqueness: C18-PEG4-Amine’s combination of a hydrophobic C18 chain and a hydrophilic PEG chain makes it uniquely suited for applications requiring both properties. Its ability to reduce surface tension and enhance dispersion sets it apart from other PEG derivatives .
Propriétés
IUPAC Name |
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h2-27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZKOAMRXTXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293981 |
Source


|
| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807537-36-5 |
Source


|
| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatriacontan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
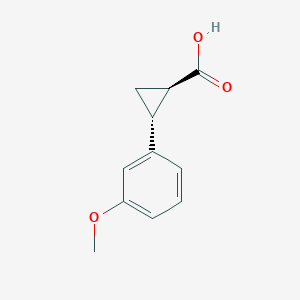
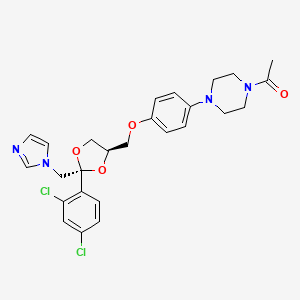

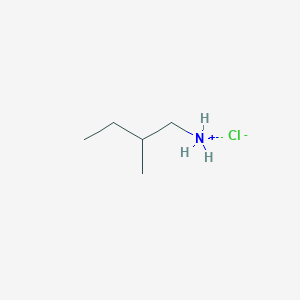
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)


